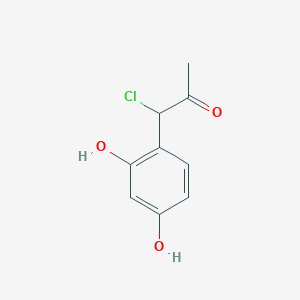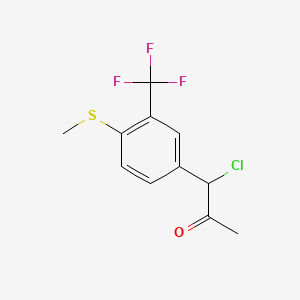
1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one typically involves the reaction of 2,6-bis(methylthio)phenyl derivatives with chloropropanone under controlled conditions. One common method includes the use of a base to deprotonate the phenyl derivative, followed by nucleophilic substitution with chloropropanone. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chloropropanone group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways by interacting with proteins or nucleic acids, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
1-(2,6-Dimethylphenyl)-3-chloropropan-2-one: Similar structure but lacks the methylthio groups, resulting in different chemical reactivity and biological activity.
1-(2,6-Dichlorophenyl)-3-chloropropan-2-one: Contains chlorine atoms instead of methylthio groups, leading to distinct properties and applications.
1-(2,6-Dimethoxyphenyl)-3-chloropropan-2-one:
Uniqueness: 1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-2-one is unique due to the presence of methylthio groups, which impart specific chemical properties such as increased nucleophilicity and potential for oxidation. These characteristics make it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C11H13ClOS2 |
|---|---|
Poids moléculaire |
260.8 g/mol |
Nom IUPAC |
1-[2,6-bis(methylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H13ClOS2/c1-14-10-4-3-5-11(15-2)9(10)6-8(13)7-12/h3-5H,6-7H2,1-2H3 |
Clé InChI |
PECJKFOMJYTHHD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=CC=C1)SC)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14049811.png)











